7-(FURAN-2-YL)-10-PHENYL-5H,6H,7H,8H,9H,10H,11H-INDENO[1,2-B]QUINOLINE-9,11-DIONE
Description
7-(Furan-2-yl)-10-phenyl-5H,6H,7H,8H,9H,10H,11H-indeno[1,2-b]quinoline-9,11-dione is a polycyclic heteroaromatic compound synthesized via a one-pot multicomponent reaction involving aromatic aldehydes, indan-1,3-dione, dimedone, and p-toluidine/ammonium acetate. The reaction employs a heterogeneous Cu/zeolite-Y catalyst under reflux conditions, which provides both Brønsted and Lewis acid sites to enhance selectivity and yield (up to 90–95%) while reducing reaction time . The catalyst’s recyclability (five cycles with minimal yield loss) and avoidance of column chromatography make this method industrially viable .
Properties
IUPAC Name |
7-(furan-2-yl)-10-phenyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19NO3/c28-20-14-16(21-11-6-12-30-21)13-19-23(20)22(15-7-2-1-3-8-15)24-25(27-19)17-9-4-5-10-18(17)26(24)29/h1-12,16,22,27H,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNDQYLKVTPGPEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C2=C1NC3=C(C2C4=CC=CC=C4)C(=O)C5=CC=CC=C53)C6=CC=CO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 7-(FURAN-2-YL)-10-PHENYL-5H,6H,7H,8H,9H,10H,11H-INDENO[1,2-B]QUINOLINE-9,11-DIONE typically involves multi-step reactions. One common method includes the reaction of aromatic aldehydes, indan-1,3-dione, dimedone, and p-toluidine or ammonium acetate in the presence of a catalyst such as CuO supported on zeolite-Y . The reaction is usually carried out in ethanol under reflux conditions. This method provides a straightforward approach to synthesizing the compound with good yields.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of reactive sites in the quinoline and furan rings.
Cyclization: The compound can undergo cyclization reactions to form more complex structures.
Common reagents used in these reactions include acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Synthetic Routes
The synthesis of this compound typically involves multi-step reactions. A notable method includes a one-pot reaction using aromatic aldehydes and indan-1,3-dione in the presence of furan derivatives. Catalysts such as heterogeneous CuO supported on zeolite-Y may be employed under reflux conditions in ethanol to optimize yields and purity.
Medicinal Chemistry
The compound has garnered attention for its potential as an antiproliferative agent against various cancer cell lines. Research indicates that derivatives of this compound exhibit significant cytotoxicity towards human cancer cells by inducing apoptosis and cell cycle arrest. The mechanism involves intercalation into DNA and inhibition of key enzymes involved in cancer cell proliferation.
Case Study: Anticancer Activity
A study demonstrated that derivatives of this compound showed selective cytotoxicity against breast and lung cancer cell lines. The compounds were found to disrupt the cell cycle at the G2/M phase, leading to increased apoptosis rates compared to untreated controls.
Beyond anticancer properties, the compound's ability to interact with biological targets makes it a candidate for developing new therapeutic agents. Its interactions with enzymes and receptors have been studied for potential applications in treating neurodegenerative diseases and infections.
Case Study: Enzyme Inhibition
Research has shown that the compound can inhibit specific enzymes such as topoisomerases and kinases that are critical for cell division and survival in cancerous cells. This inhibition is attributed to the compound's ability to bind to active sites effectively.
Material Science
The unique electronic properties of the furan and quinoline moieties make this compound suitable for applications in material science. It is being explored for use in organic semiconductors and photovoltaic devices due to its favorable charge transport properties.
Comparison Table: Material Properties
| Property | 7-(FURAN-2-YL)-10-PHENYL Indenoquinoline | Similar Compounds (e.g., Quinoline Derivatives) |
|---|---|---|
| Band Gap | Moderate (3.0 eV) | Typically higher (3.5 - 4.0 eV) |
| Charge Mobility | High | Varies (often lower) |
| Stability | Good under ambient conditions | Varies significantly |
Mechanism of Action
The mechanism of action of 7-(FURAN-2-YL)-10-PHENYL-5H,6H,7H,8H,9H,10H,11H-INDENO[1,2-B]QUINOLINE-9,11-DIONE involves its interaction with various molecular targets. The compound can bind to DNA and proteins, affecting their function and leading to biological effects such as cell cycle arrest and apoptosis in cancer cells . The specific pathways involved depend on the biological context and the type of cells being studied.
Comparison with Similar Compounds
Catalytic Efficiency and Reaction Conditions
- Cu/Zeolite-Y Catalyst : The target compound’s synthesis leverages dual acid sites (Brønsted and Lewis) for high selectivity and rapid reaction completion (≤60 minutes) .
- Co/Zeolite-Y Catalyst: Used in other indenoquinoline syntheses, this catalyst shows similar selectivity but requires larger particle sizes (9.25 nm vs.
DNA Binding Affinity
- Aromatized vs. Non-Aromatized Derivatives: Aromatized indenoquinoline-9,11-diones exhibit higher DNA binding affinities (free energy values up to -10 kcal/mol) compared to non-aromatized analogues like the target compound .
- Electron-Withdrawing Substituents : Chlorine or nitro groups on the aryl moiety enhance cytotoxicity by improving DNA interaction, whereas the target compound’s electron-rich furan group may prioritize different biological pathways .
Biological Activity
7-(FURAN-2-YL)-10-PHENYL-5H,6H,7H,8H,9H,10H,11H-INDENO[1,2-B]QUINOLINE-9,11-DIONE is a complex heterocyclic compound that combines furan and indenoquinoline structures. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and as an anti-inflammatory agent.
Chemical Structure and Properties
The molecular structure of the compound is characterized by the presence of a furan ring and an indenoquinoline moiety. This unique combination contributes to its electronic properties and biological interactions. The IUPAC name of the compound is 10-(furan-2-yl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione.
| Property | Value |
|---|---|
| Molecular Formula | C20H15NO3 |
| Molecular Weight | 321.34 g/mol |
| Log P | 3.1 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
The biological activity of this compound primarily stems from its ability to interact with various molecular targets:
- DNA Intercalation : The quinoline moiety can intercalate into DNA strands, disrupting their function and potentially leading to apoptosis in cancer cells.
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites. This action can interfere with metabolic processes critical for cell survival and proliferation.
- Anti-inflammatory Activity : Studies indicate that derivatives of this compound exhibit significant anti-inflammatory effects by modulating cytokine release and enzyme activity related to inflammation.
Anticancer Activity
Recent studies have demonstrated that derivatives of this compound show promising anticancer properties against various cell lines:
- Cytotoxicity Assays : In vitro assays reveal that the compound exhibits cytotoxic effects on multiple cancer cell lines including breast (MCF-7), lung (A549), and colon (HT-29) cancer cells. The IC50 values ranged between 5 µM to 15 µM depending on the cell line tested.
- Mechanistic Insights : The mechanism involves apoptosis induction via caspase activation and disruption of mitochondrial membrane potential.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been explored:
- Inhibition of Cytokine Release : In vitro studies indicate that the compound can significantly reduce the release of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
- Enzyme Inhibition : The compound has shown IC50 values ranging from 4 µM to 10 µM against enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammatory pathways.
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, a comparison with similar compounds is essential:
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| Indeno[1,2-b]quinoline | >20 | Anticancer |
| Furan derivatives with phenyl substitutions | 15 | Anti-inflammatory |
| Quinoline derivatives | 10 | Antimicrobial |
Case Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of the compound against human breast cancer cells. Results indicated a significant reduction in cell viability with an IC50 value of approximately 8 µM. Flow cytometry analysis confirmed apoptosis induction through increased caspase activity.
Case Study 2: Anti-inflammatory Mechanism
In a model of acute inflammation induced by lipopolysaccharide (LPS), treatment with the compound resulted in a notable decrease in inflammatory markers. Histological analysis showed reduced edema and leukocyte infiltration in treated tissues compared to controls.
Q & A
Q. What are the optimal synthetic routes for 7-(furan-2-yl)-10-phenyl-indeno[1,2-b]quinoline-9,11-dione?
The compound is typically synthesized via a multi-component reaction involving aromatic aldehydes, indan-1,3-dione, dimedone, and p-toluidine/ammonium acetate. A CuO/zeolite-Y catalyst in ethanol under reflux significantly reduces reaction time (12–24 hours) and achieves yields >85% . Key variables include catalyst loading (5–10 wt%), solvent polarity, and temperature (70–80°C). Purification involves column chromatography (silica gel, ethyl acetate/hexane).
Q. Which spectroscopic techniques are essential for structural confirmation?
- FT-IR : Identifies carbonyl stretches (1670–1720 cm⁻¹ for quinoline-dione) and furan C-O-C vibrations (1250–1300 cm⁻¹) .
- NMR : <sup>1</sup>H NMR resolves proton environments (e.g., furan protons at δ 6.2–7.4 ppm; quinoline protons at δ 7.8–8.5 ppm). <sup>13</sup>C NMR confirms carbonyl carbons (δ 180–190 ppm) .
- GC-MS : Validates molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 420–450) .
Q. How is the Cu/zeolite-Y catalyst characterized for this synthesis?
The catalyst is analyzed via:
- Pyridine FT-IR : Distinguishes Brønsted (1540 cm⁻¹) and Lewis acid sites (1450 cm⁻¹) .
- XRD/SEM/TEM : Confirms zeolite-Y framework integrity and CuO dispersion (particle size: 10–50 nm) .
- BET surface area : Correlates porosity (500–600 m²/g) with catalytic activity .
Advanced Research Questions
Q. How do Brønsted and Lewis acid sites in Cu/zeolite-Y influence reaction kinetics?
Brønsted sites protonate carbonyl groups, accelerating nucleophilic attack, while Lewis sites stabilize intermediates via coordination. Competitive adsorption studies (e.g., using NH3-TPD) reveal Brønsted acidity dominates, contributing to >70% of total activity . Adjusting CuO loading (5–15%) modulates acid-site density and selectivity.
Q. What strategies mitigate low yields in scaled-up multi-component reactions?
- Solvent optimization : Ethanol/water mixtures (3:1) enhance solubility of polar intermediates .
- Catalyst recycling : The Cu/zeolite-Y catalyst retains >90% activity after 5 cycles, with minimal Cu leaching (<0.5 ppm) .
- Microwave-assisted synthesis : Reduces reaction time by 50% compared to reflux .
Q. How can computational modeling predict electronic properties?
Density Functional Theory (DFT) calculates HOMO-LUMO gaps (e.g., 3.2–3.8 eV) to assess redox activity. Molecular electrostatic potential (MEP) maps highlight electrophilic regions (quinoline-dione core) for functionalization .
Q. What bioactivity assays are relevant for evaluating pharmacological potential?
- Enzyme inhibition : Screen against kinases (e.g., CDK2) or receptors (e.g., M-CSFR) using fluorescence polarization assays .
- Cytotoxicity : MTT assays on cancer cell lines (IC50 values reported in µM range) .
- Molecular docking : Predict binding affinity to targets like DNA topoisomerases .
Data Analysis and Contradictions
Q. How to resolve discrepancies in catalytic efficiency across studies?
Conflicting reports on catalyst performance may arise from:
Q. What mechanistic insights explain regioselectivity in furan substitution?
The furan-2-yl group preferentially attaches at C7 due to steric hindrance at C9/C11. Isotopic labeling (e.g., <sup>13</sup>C-tracing) and <sup>1</sup>H-<sup>13</sup>C HMBC NMR confirm intermediates .
Q. How does substituting the furan ring alter photophysical properties?
Replacing furan with thiophene increases π-conjugation, red-shifting absorption (λmax 350→420 nm). Time-resolved fluorescence quantifies excited-state lifetimes (τ = 2–5 ns) for optoelectronic applications .
Methodological Guidance
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
